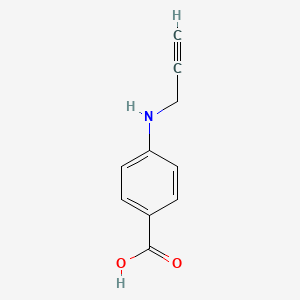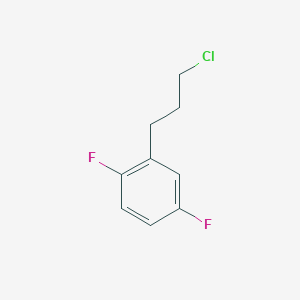
2-(3-Chloropropyl)-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-1,4-difluorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two fluorine atoms and a 3-chloropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,4-difluorobenzene typically involves the reaction of 1,4-difluorobenzene with 3-chloropropyl chloride in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom of the 3-chloropropyl chloride is replaced by the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-1,4-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The 3-chloropropyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the 3-chloropropyl group or the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-(3-aminopropyl)-1,4-difluorobenzene derivative.
Scientific Research Applications
2-(3-Chloropropyl)-1,4-difluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-1,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The 3-chloropropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The fluorine atoms on the benzene ring can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-1,3-difluorobenzene
- 2-(3-Chloropropyl)-1,2-difluorobenzene
- 3-(Chloropropyl)trimethoxysilane
Uniqueness
2-(3-Chloropropyl)-1,4-difluorobenzene is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to its isomers, the 1,4-difluoro substitution pattern may result in different electronic effects and steric interactions, making it suitable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C9H9ClF2 |
|---|---|
Molecular Weight |
190.62 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1,4-difluorobenzene |
InChI |
InChI=1S/C9H9ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
NQBSITPMIYCISO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CCCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


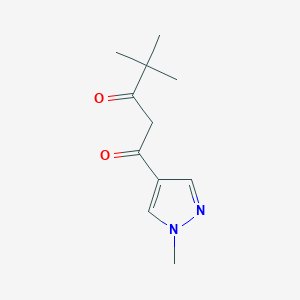
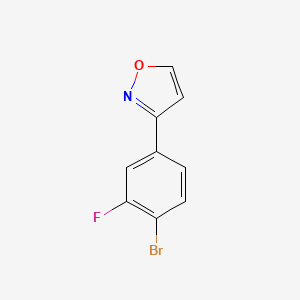
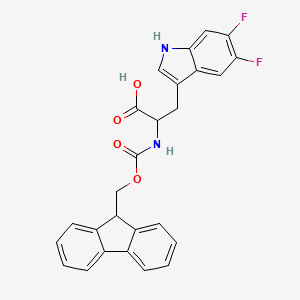
![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
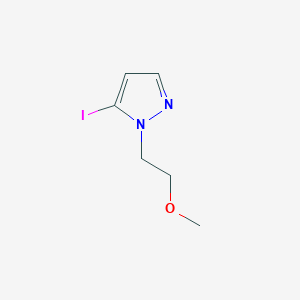
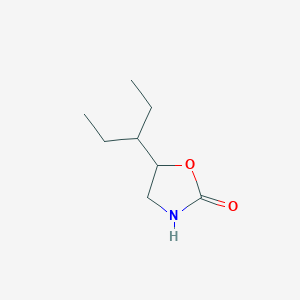
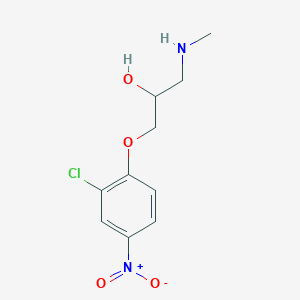
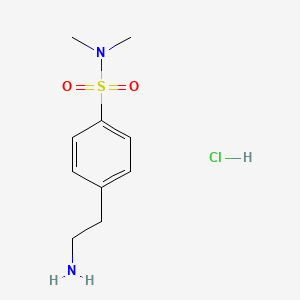
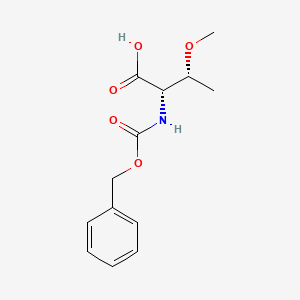
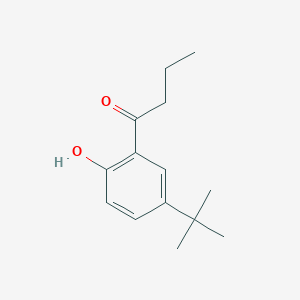
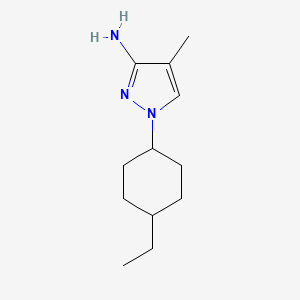
![Rel-ethyl (1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13631923.png)
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
